Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]
Overview
Description
Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan] is a chemical compound with the molecular formula C10H17NO. It is characterized by a unique spirocyclic structure, which includes a bicyclic octane fused with a furan ring.
Mechanism of Action
Target of Action
The primary targets of Dihydro-spiro[8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is a core structure in the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action for Dihydro-spiro[8-azabicyclo[32Compounds with similar structures have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
The exact biochemical pathways affected by Dihydro-spiro[8-azabicyclo[32It’s known that compounds with similar structures can affect mitochondrial potential , which could indicate an impact on energy production and cellular metabolism pathways.
Result of Action
The molecular and cellular effects of Dihydro-spiro[8-azabicyclo[32Compounds with similar structures have shown nematicidal activities , indicating potential use in pest control.
Preparation Methods
The synthesis of dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan] typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold. This process often involves a series of stereocontrolled reactions, including cyclization and desymmetrization steps . Industrial production methods may vary, but they generally follow similar principles, focusing on achieving high yields and purity through optimized reaction conditions .
Chemical Reactions Analysis
Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound.
Scientific Research Applications
Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals, especially those targeting neurological conditions.
Industry: It is utilized in the development of novel materials and chemical products, benefiting from its stability and reactivity
Comparison with Similar Compounds
Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan] can be compared with other similar compounds, such as:
2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: This compound shares a similar bicyclic structure but differs in its functional groups and overall reactivity.
8-azabicyclo[3.2.1]octane derivatives: These compounds have a similar core structure but may vary in their substituents and stereochemistry, leading to different chemical and biological properties.
The uniqueness of dihydro-spiro[8-azabicyclo-[32
Properties
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,2'-oxolane] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-4-10(12-5-1)6-8-2-3-9(7-10)11-8/h8-9,11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUJOZPJMSUGDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CCC(C2)N3)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.